5-Methyl-2-phenylamino-thiazole-4-carboxylic acid
CAS No.: 1391741-80-2
VCID: VC2722473
Molecular Formula: C11H10N2O2S
Molecular Weight: 234.28 g/mol
* For research use only. Not for human or veterinary use.

Description |
5-Methyl-2-phenylamino-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring, which contains both sulfur and nitrogen atoms. This compound is characterized by its unique structure, consisting of a methyl group at the 5-position, a phenylamino group at the 2-position, and a carboxylic acid functional group at the 4-position. The thiazole moiety imparts significant chemical reactivity and biological activity, making it of interest in various fields of research. Synthesis MethodsSeveral methods exist for synthesizing 5-Methyl-2-phenylamino-thiazole-4-carboxylic acid. Organic synthesis techniques, such as refluxing with thiourea and iodine in ethyl alcohol, are commonly employed to produce the desired 2-aminothiazole scaffold. These synthetic protocols have successfully yielded various derivatives with potential for further pharmacological testing. 4.2. Anticancer and Antiviral ActivitiesResearch indicates that compounds containing thiazole rings possess anti-inflammatory and anticancer activities due to their ability to interact with biological pathways and enzymes. In pharmacology, derivatives are explored for their role in developing drugs with antiviral, anti-inflammatory, and anticancer properties. Pharmacological assays, such as cell viability assays and receptor binding studies, are conducted to test the efficacy of these derivatives. 4.3. Neuroprotective and Antidiabetic EffectsThe neuroprotective potential of thiazole derivatives is explored to develop treatments for neurodegenerative diseases. In vitro models of neurodegeneration are used to assess the protective effects against neuronal cell death. Additionally, thiazole derivatives are investigated for their antidiabetic effects, aiming to improve insulin sensitivity and glucose metabolism in animal models of diabetes. Comparison with Related CompoundsSeveral compounds share structural similarities with 5-Methyl-2-phenylamino-thiazole-4-carboxylic acid but exhibit different chemical behaviors and biological activities due to variations in their functional groups and substituents. A comparison of these compounds highlights their unique properties:
Research Findings and Clinical ImplicationsThiazole derivatives have shown significant pharmacological potential, indicating their usefulness in drug development. In clinical research, these compounds are evaluated for their safety and efficacy as potential therapeutic agents. Clinical trials involve administering the compound to participants under controlled conditions and monitoring for therapeutic effects and side effects. |
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CAS No. | 1391741-80-2 | |||||||||||||||
Product Name | 5-Methyl-2-phenylamino-thiazole-4-carboxylic acid | |||||||||||||||
Molecular Formula | C11H10N2O2S | |||||||||||||||
Molecular Weight | 234.28 g/mol | |||||||||||||||
IUPAC Name | 2-anilino-5-methyl-1,3-thiazole-4-carboxylic acid | |||||||||||||||
Standard InChI | InChI=1S/C11H10N2O2S/c1-7-9(10(14)15)13-11(16-7)12-8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)(H,14,15) | |||||||||||||||
Standard InChIKey | ILQXPZQNFAEZRD-UHFFFAOYSA-N | |||||||||||||||
SMILES | CC1=C(N=C(S1)NC2=CC=CC=C2)C(=O)O | |||||||||||||||
Canonical SMILES | CC1=C(N=C(S1)NC2=CC=CC=C2)C(=O)O | |||||||||||||||
PubChem Compound | 71700410 | |||||||||||||||
Last Modified | Aug 16 2023 |
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